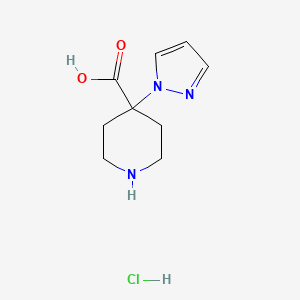
Acide 4-(1H-pyrazol-1-yl)-4-pipéridinecarboxylique chlorhydrate
Vue d'ensemble
Description
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One of the most common methods involves the cyclocondensation reaction of hydrazine derivatives on acetylenic ketones . Another method involves the condensation reaction of 5-aminopyrazoles with N-substituted isatin .
Molecular Structure Analysis
Pyrazoles are composed of three carbon atoms and two nitrogen atoms in adjacent positions . They exhibit tautomerism, a phenomenon that may influence their reactivity .
Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions. For instance, they can undergo cyclocondensation reactions with α,β-ethylenic ketones to form pyrazole derivatives .
Physical and Chemical Properties Analysis
Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . The physical and chemical properties of a specific pyrazole derivative like “4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride” would depend on its specific structure.
Applications De Recherche Scientifique
Chimie médicinale : Agents antileishmaniens et antipaludiques
Le motif pyrazole, comme dans « Acide 4-(1H-pyrazol-1-yl)-4-pipéridinecarboxylique chlorhydrate », a été étudié pour son potentiel dans le traitement de maladies négligées telles que la leishmaniose et le paludisme . Des chercheurs ont synthétisé des dérivés qui présentent des activités antileishmaniques et antipaludiques prometteuses, certains composés affichant une activité supérieure à celle des médicaments standards . Ces résultats suggèrent que les dérivés du pyrazole pourraient servir de pharmacophores pour le développement de nouveaux agents antileishmaniens et antipaludiques.
Découverte de médicaments : Inhibiteurs de l'hydrolase d'époxyde soluble
Dans la découverte de médicaments, des dérivés du pyrazole ont été conçus et synthétisés comme inhibiteurs de l'hydrolase d'époxyde soluble (sEH) . Ces inhibiteurs jouent un rôle dans la réduction de l'élévation de la pression artérielle et des réponses inflammatoires. Les composés de structure pyrazole ont montré des degrés variables de sélectivité envers les enzymes sEH, indiquant leur potentiel comme agents thérapeutiques pour les maladies cardiovasculaires.
Agrochimie : Développement de pesticides
Le cycle pyrazole est un échafaudage courant dans le développement d'agrochimiques en raison de sa bioactivité. Bien que des applications spécifiques de « this compound » en agrochimie ne soient pas directement rapportées, les dérivés du pyrazole sont connus pour être actifs contre divers ravageurs agricoles et peuvent servir de composés de tête pour le développement de pesticides .
Chimie de coordination : Synthèse de ligands
Les dérivés du pyrazole sont fréquemment utilisés comme ligands en chimie de coordination en raison de leur capacité à se lier aux ions métalliques par le biais d'atomes d'azote . Cette propriété est essentielle pour créer des structures complexes avec des métaux, qui peuvent avoir diverses applications allant de la catalyse à la science des matériaux.
Chimie organométallique : Conception de catalyseurs
En chimie organométallique, les composés contenant du pyrazole peuvent faire partie de systèmes catalytiques . Ces catalyseurs sont essentiels pour faciliter les réactions chimiques, en particulier dans les procédés industriels où l'efficacité et la sélectivité sont primordiales.
Activités biologiques : Agents antimicrobiens et antituberculeux
Les dérivés du pyrazole ont été évalués pour leurs potentiels antimicrobiens et antituberculeux . Certains composés ont montré une activité puissante contre Mycobacterium tuberculosis, la bactérie responsable de la tuberculose, soulignant le potentiel des dérivés du pyrazole dans la lutte contre les infections bactériennes.
Safety and Hazards
Mécanisme D'action
Pyrazole and Imidazole Moieties
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also a five-membered heterocyclic moiety, but it contains three carbon atoms, two nitrogen atoms, and two double bonds . These moieties are known for their diverse pharmacological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The mode of action of these compounds often involves interactions with various biological targets. For example, some compounds containing the pyrazole moiety have been found to inhibit the activity of certain enzymes, leading to their therapeutic effects . .
Biochemical Pathways
The biochemical pathways affected by these compounds can also vary widely. Some compounds might affect the production of certain proteins or other molecules within the cell, while others might interfere with signal transduction pathways .
Pharmacokinetics
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The result of the compound’s action at the molecular and cellular level can lead to various physiological effects. For example, compounds that inhibit the activity of certain enzymes might lead to a decrease in the production of certain molecules, which could have therapeutic effects .
Action Environment
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft. Additionally, this compound has been found to interact with other proteins involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride has been shown to affect the expression of genes involved in oxidative stress response and inflammation . By altering the expression of these genes, the compound can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the binding of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to acetylcholinesterase results in the inhibition of the enzyme’s activity, preventing the breakdown of acetylcholine . Additionally, this compound has been found to interact with transcription factors, leading to changes in gene expression and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects on cellular function, while high doses may result in toxic or adverse effects . For instance, low doses of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride have been shown to enhance cognitive function in animal models, whereas high doses can lead to neurotoxicity and other adverse effects.
Metabolic Pathways
4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. This compound has been found to affect the activity of enzymes involved in oxidative stress response and inflammation, leading to changes in metabolic pathways . Additionally, 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride can influence the levels of metabolites such as malondialdehyde, a biomarker for oxidative stress .
Transport and Distribution
The transport and distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with transporters involved in the uptake and efflux of small molecules, influencing its localization and accumulation within cells . The distribution of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride within tissues can also impact its biochemical properties and cellular effects.
Subcellular Localization
The subcellular localization of 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride plays a crucial role in its activity and function. This compound has been found to localize to specific compartments or organelles within cells, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(1H-Pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride to particular subcellular locations, influencing its interactions with biomolecules and subsequent cellular effects.
Propriétés
IUPAC Name |
4-pyrazol-1-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2.ClH/c13-8(14)9(2-5-10-6-3-9)12-7-1-4-11-12;/h1,4,7,10H,2-3,5-6H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJGCCFZDSOPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C(=O)O)N2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


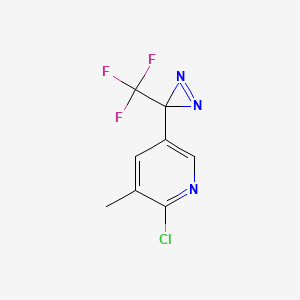
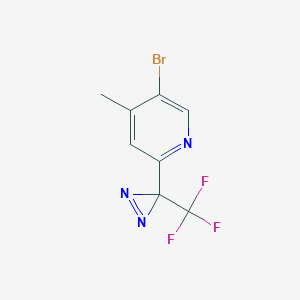


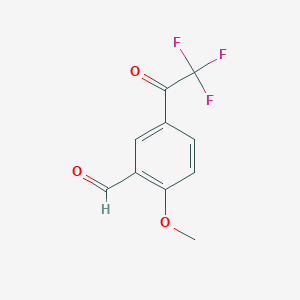
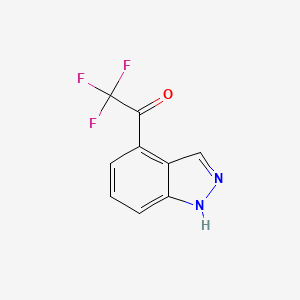


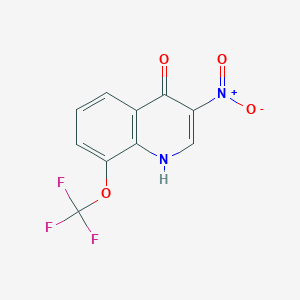
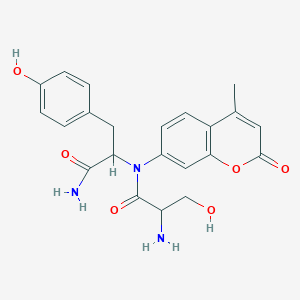
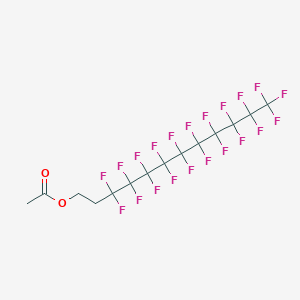
![{4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrazol-1-yl}-acetic acid methyl ester](/img/structure/B1487254.png)
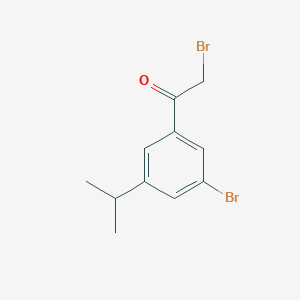
![1-{[(tert-Butoxycarbonyl)amino]methyl}-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1487260.png)
